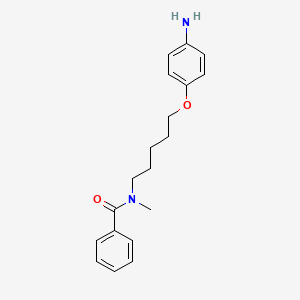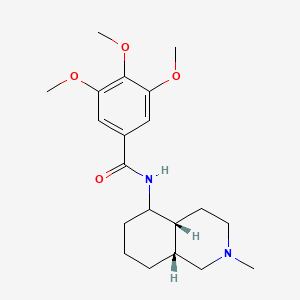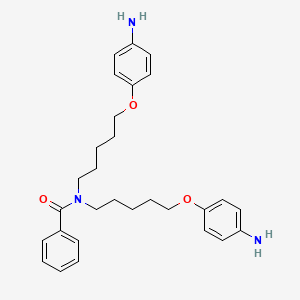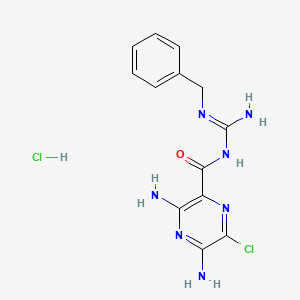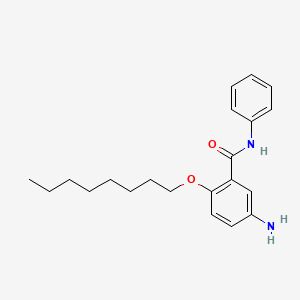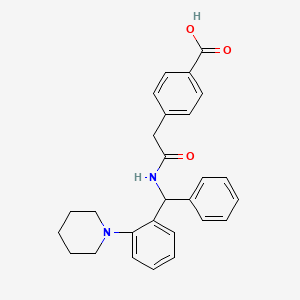
4-((N-(alpha-Phenyl-2-piperidinobenzyl)carbamoyl)methyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AZ-DF 265 is a hypoglycaemic drug which stimulates insulin release. AZ-DF-265 inhibits ATP-sensitive potassium channels and displaces [3H]-glibenclamide from the sulphonylurea receptor.
Applications De Recherche Scientifique
Metabolism and Enzyme Interaction
4-((N-(alpha-Phenyl-2-piperidinobenzyl)carbamoyl)methyl)benzoic acid has been studied in the context of its metabolism and interaction with various enzymes. Mette G. Hvenegaard et al. (2012) explored the oxidative metabolism of a novel antidepressant, Lu AA21004, which was metabolized to a compound closely related to 4-((N-(alpha-Phenyl-2-piperidinobenzyl)carbamoyl)methyl)benzoic acid. They identified the specific cytochrome P450 enzymes involved in this process (Hvenegaard et al., 2012).
Drug Discovery and Molecular Design
In drug discovery and molecular design, this compound's derivatives have been investigated. Jan Lanz and Rainer Riedl (2014) worked on the de novo design of molecules for therapeutic applications, integrating natural-product-derived fragments with this compound (Lanz & Riedl, 2014).
Charge Transfer and Photophysical Properties
The charge transfer and photophysical properties of related compounds have also been a subject of research. Li-Hua Ma et al. (2003) studied the fluorescence spectra of 4-(N-phenylamino)benzoic acid, which shares a similar structure, to understand its intramolecular charge transfer properties (Ma, Chen, & Jiang, 2003).
Chemical Synthesis and Characterization
The synthesis and characterization of related benzoic acid derivatives have been explored in various studies. Dou Qing (2000) synthesized a series of liquid crystal intermediates from a compound structurally similar to 4-((N-(alpha-Phenyl-2-piperidinobenzyl)carbamoyl)methyl)benzoic acid (Qing, 2000).
Coordination Chemistry and Metal-Organic Frameworks
In the field of coordination chemistry and metal-organic frameworks, Jin-Zhong Gu et al. (2018) investigated the construction of metal-organic architectures using ether-bridged tricarboxylic acids, which is related to the structure of this compound (Gu et al., 2018).
Natural Product Derivatives and Biological Activity
U. Friedrich et al. (2005) isolated new prenylated benzoic acid derivatives from Piper hispidum, demonstrating the potential of natural product derivatives structurally related to 4-((N-(alpha-Phenyl-2-piperidinobenzyl)carbamoyl)methyl)benzoic acid in biological applications (Friedrich et al., 2005).
Propriétés
Numéro CAS |
83901-40-0 |
|---|---|
Nom du produit |
4-((N-(alpha-Phenyl-2-piperidinobenzyl)carbamoyl)methyl)benzoic acid |
Formule moléculaire |
C27H28N2O3 |
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
4-[2-oxo-2-[[phenyl-(2-piperidin-1-ylphenyl)methyl]amino]ethyl]benzoic acid |
InChI |
InChI=1S/C27H28N2O3/c30-25(19-20-13-15-22(16-14-20)27(31)32)28-26(21-9-3-1-4-10-21)23-11-5-6-12-24(23)29-17-7-2-8-18-29/h1,3-6,9-16,26H,2,7-8,17-19H2,(H,28,30)(H,31,32) |
Clé InChI |
KLYSDWDGUUKBSX-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC=CC=C2C(C3=CC=CC=C3)NC(=O)CC4=CC=C(C=C4)C(=O)O |
SMILES canonique |
C1CCN(CC1)C2=CC=CC=C2C(C3=CC=CC=C3)NC(=O)CC4=CC=C(C=C4)C(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
4-((N-(alpha-phenyl-2-piperidinobenzyl)carbamoyl)methyl)benzoic acid AZ-DF 265 AZ-DF-265 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



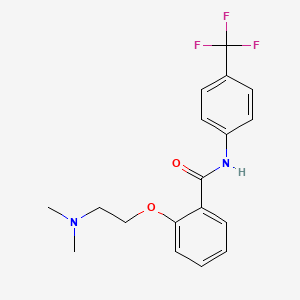




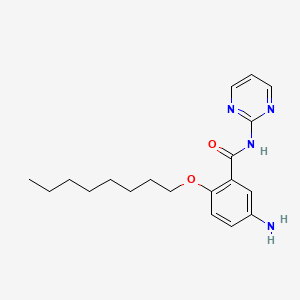
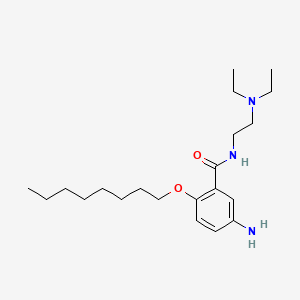

![Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]-](/img/structure/B1666177.png)
